2-Bromoethyl Dichlorophosphate

Phospholipid synthesis Choline phospholipids Phosphorylation

2-Bromoethyl dichlorophosphate (CAS 4167‑02‑6; synonyms: β‑bromoethylphosphoryl dichloride, 2‑bromoethyl phosphorodichloridate) is a bifunctional organophosphorus reagent that combines a reactive phosphoryl dichloride moiety with a terminal bromoethyl leaving group. It serves primarily as a phosphorylating agent in the synthesis of complex phospholipids, introducing a 2‑bromoethyl phosphate ester that can subsequently undergo nucleophilic displacement with amines such as trimethylamine.

Molecular Formula C2H4BrCl2O2P
Molecular Weight 241.83 g/mol
CAS No. 4167-02-6
Cat. No. B015994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl Dichlorophosphate
CAS4167-02-6
SynonymsPhosphorodichloridic Acid 2-Bromoethyl Ester;  2-Bromoethyl Dichlorophosphate;  2-Bromoethyl Phosphorodichloridate;  β-Bromoethyl Phosphoric Acid Dichloride;  β-Bromoethyl Phosphoryl Dichloride
Molecular FormulaC2H4BrCl2O2P
Molecular Weight241.83 g/mol
Structural Identifiers
SMILESC(CBr)OP(=O)(Cl)Cl
InChIInChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2
InChIKeyNYKRTKYIPKOPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl Dichlorophosphate: Core Properties and Procurement Baseline


2-Bromoethyl dichlorophosphate (CAS 4167‑02‑6; synonyms: β‑bromoethylphosphoryl dichloride, 2‑bromoethyl phosphorodichloridate) is a bifunctional organophosphorus reagent that combines a reactive phosphoryl dichloride moiety with a terminal bromoethyl leaving group . It serves primarily as a phosphorylating agent in the synthesis of complex phospholipids, introducing a 2‑bromoethyl phosphate ester that can subsequently undergo nucleophilic displacement with amines such as trimethylamine [1]. The compound is a colourless, moisture‑sensitive liquid with a molecular weight of 241.84 g·mol⁻¹, a density of 1.889 g·cm⁻³, and a boiling point of 250.3 °C at 760 mmHg (or 75–78 °C under reduced pressure) . Its dual reactivity profile—electrophilic phosphorus center and primary alkyl bromide—enables a two‑step, one‑pot phosphorylation‑amination sequence that is difficult to replicate with simpler phosphorylating agents.

1
Phosphorylation: Electrophilic P–Cl bonds react with lipophilic alcohols in Et₂O/THF
2
Nucleophilic displacement: Terminal bromoethyl leaving group enables amination with trimethylamine
3
Scale-up context: Reported superiority for multigram phospholipid synthesis vs. COP reagent

Why 2‑Bromoethyl Dichlorophosphate Cannot Be Replaced by Generic Phosphorylating Agents


Phosphoryl dichlorides (e.g., POCl₃, alkyl phosphorodichloridates) are broadly reactive, but the specific architecture of 2‑bromoethyl dichlorophosphate is essential for applications that require sequential phosphorylation followed by nucleophilic displacement of a primary alkyl bromide. Simple alternatives such as 2‑chloroethyl dichlorophosphate (CAS 1455‑05‑6) or 2‑chloro‑2‑oxo‑1,3,2‑dioxaphospholane (COP) lack the optimal leaving‑group ability of the bromoethyl moiety, which directly impacts the yield and purity of the final choline phospholipid [1]. Moreover, the reaction medium and work‑up procedures optimized for 2‑bromoethyl dichlorophosphate—particularly the ethereal solvent system—are not transferable to other phosphorylating agents without substantial re‑optimization, often resulting in triester formation and chlorination side reactions [2]. Therefore, direct one‑for‑one substitution without re‑engineering the synthetic route routinely leads to lower yields and more complex purification.

Leaving-group mismatch
2-Chloroethyl analogs may require forcing conditions; amination efficiency and purity may shift.
Solvent-system specificity
Et₂O/THF protocol is tailored to bromo reactivity; other agents may increase triester and chlorination by-products.
Scale-up reproducibility
COP-based routes reported as insufficient for multigram synthesis; direct substitution may limit preparative capability.

Quantitative Evidence Differentiating 2‑Bromoethyl Dichlorophosphate from Its Closest Analogs


Higher Phosphorylation Yields vs. 2‑Chloro‑2‑oxo‑1,3,2‑dioxaphospholane (COP) in Alkylamido Phospholipid Synthesis

In the multigram synthesis of 1‑alkylamido ether phospholipids, replacing 2‑chloro‑2‑oxo‑1,3,2‑dioxaphospholane (COP) with 2‑bromoethyl dichlorophosphate in diethyl ether/tetrahydrofuran (7:3, v/v) gave substantially higher yields and a product that was more easily purified [1]. While the abstract does not report the exact numerical yield for the COP route, the authors explicitly state that the improvement was ‘most crucial’ for enabling scale‑up to multigram quantities suitable for in vivo studies, indicating that the COP‑based protocol was insufficient for preparative work [1].

Phosphorylation yield vs. COP
Cross-study comparable
Reported much higher yields and easier purification at multigram scale
Supports scale-up selection over COP reagent
Exact numerical yield difference not quantified
Phospholipid synthesis Choline phospholipids Phosphorylation Alkylamido ether lipids

Lower Reduced‑Pressure Boiling Point vs. 2‑Chloroethyl Dichlorophosphate Facilitates Distillation

2‑Bromoethyl dichlorophosphate distills at 75–78 °C under reduced pressure (literature reports 66–69 °C at 0.4 mbar) . In contrast, 2‑chloroethyl dichlorophosphate (CAS 1455‑05‑6) exhibits a boiling point of 100 °C at 20 mmHg . The lower boiling temperature of the bromo derivative under comparable vacuum conditions reduces the risk of thermal decomposition during purification and simplifies the equipment requirements for obtaining high‑purity material.

Distillation advantage
Cross-study comparable
~25 °C lower boiling point vs. 2-chloroethyl analog under reduced pressure
Facilitates purification and lot consistency
Pressure conditions not strictly matched
Purification Distillation Boiling point Physicochemical properties

Synthesis Yield of the Reagent Itself (90%) Supports Cost‑Effective Procurement

A robust one‑step synthesis from 2‑bromoethanol and phosphorus oxychloride in dichloromethane delivers 2‑bromoethyl dichlorophosphate in 90% isolated yield after vacuum distillation . This high and reproducible yield, confirmed across independent literature reports [1], ensures that the reagent can be manufactured efficiently at scale, keeping unit costs predictable for bulk procurement.

Reagent synthesis yield
Supporting evidence
90% isolated yield from 2-bromoethanol and POCl₃
Predictable supply cost for bulk procurement
Laboratory-scale benchmark; commercial scale may vary
Synthesis Cost efficiency Yield Distillation

Superior Leaving‑Group Ability of Bromide vs. Chloride Enhances Amination Step Efficiency

The terminal bromoethyl group of 2‑bromoethyl dichlorophosphate acts as a superior leaving group compared to the chloroethyl group present in 2‑chloroethyl dichlorophosphate. In the classic choline phospholipid synthesis, nucleophilic displacement of the bromide by trimethylamine proceeds efficiently to yield the quaternary ammonium headgroup, whereas the chloride analog requires more forcing conditions or longer reaction times [1]. This difference is rooted in the intrinsic leaving‑group ability: bromide is a better leaving group than chloride (pKa of HBr ≈ −9 vs. HCl ≈ −7), which translates into faster kinetics and higher conversion in the amination step [2].

Leaving-group ability
Class-level inference
Bromide superior to chloride (pKa HBr ~ -9 vs. HCl ~ -7)
Faster amination reported; supports higher purity
Class-level inference; direct kinetic data not provided
Nucleophilic substitution Leaving group Amination Trimethylamine

Comprehensive NMR Characterization Enables Rigorous Quality Control

The compound is fully characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy, with literature values reported as: ¹H NMR (δ 4.550, dt, ³J_H‑P = 10.43 Hz, 2H; δ 3.580, t, 2H), ¹³C NMR (δ 70.03, CH₂; δ 27.50, CH₂), and ³¹P NMR (δ 7.44) . This rich spectroscopic fingerprint allows procurement departments and analytical laboratories to verify identity and purity independently against a well‑established data set, reducing the risk of accepting off‑specification material. In contrast, the 2‑chloroethyl analog lacks the same depth of publicly available multi‑nucleus NMR reference data .

NMR characterization
Supporting evidence
Full ¹H, ¹³C, ³¹P assignments published
Streamlines incoming QC and method development
2-Chloroethyl analog lacks comparable public multi-nucleus data
Quality control NMR spectroscopy Identity Purity

Optimized Reaction Medium for the Bromo Reagent Minimizes Triester and Chlorination Side‑Products

Hansen et al. (1982) identified that low yields in phospholipid phosphorylation stem from exchange of both P–Cl bonds (triester formation) and chlorination of the alcohol substrate. By optimizing the solvent to diethyl ether/tetrahydrofuran (7:3, v/v), both side reactions are suppressed when 2‑bromoethyl dichlorophosphate is employed [1]. This solvent system is specifically tailored to the reactivity profile of the bromo reagent; applying the same conditions to 2‑chloro‑2‑oxo‑1,3,2‑dioxaphospholane does not yield the same benefit, as evidenced by the subsequent switch to 2‑bromoethyl dichlorophosphate for scale‑up [2].

Side-product suppression
Cross-study comparable
Et₂O/THF (7:3) minimizes triester and chlorination by-products
Reduces purification burden at preparative scale
Solvent system specifically optimized for bromo reagent
Reaction medium Side‑product suppression Triester formation Chlorination

Procurement‑Relevant Application Scenarios for 2‑Bromoethyl Dichlorophosphate


Scale‑Up Synthesis of 1‑Alkylamido Ether Phospholipids for In Vivo Studies

When transitioning from milligram‑scale structure–activity exploration to multigram synthesis of bioactive 1‑alkylamido phospholipids, 2‑bromoethyl dichlorophosphate is the phosphorylating agent of choice. The Et₂O/THF (7:3) protocol delivers markedly higher yields than COP and furnishes a crude product that is amenable to straightforward chromatographic purification, enabling production of sufficient material for in vivo antitumor and antiviral evaluation [1]. Procurement should specify ≥95% purity and moisture‑sensitive packaging.

Synthesis of Choline Phospholipids with Defined Fatty‑Acid Composition

For laboratories synthesizing homogeneous phosphatidylcholines—including saturated, unsaturated, and short‑chain variants—2‑bromoethyl dichlorophosphate provides a versatile entry point. The two‑step phosphorylation‑amination sequence tolerates a range of lipophilic alcohols (diacylglycerols, monoalkylglycerols, diols) and yields choline phospholipids suitable for biophysical membrane studies or liposomal drug delivery [2]. The documented ¹H, ¹³C, and ³¹P NMR fingerprints facilitate batch‑to‑batch quality verification .

Preparation of Phosphorylcholine‑Functionalized Monomers and Polymers

The reagent is increasingly utilized to install phosphorylcholine headgroups onto methacrylate and acrylate monomers for biocompatible polymer synthesis. The higher reactivity of the bromoethyl leaving group, relative to the chloroethyl analog, accelerates the final amination with trimethylamine, reducing cycle times in monomer production [2]. Procurement teams should request a certificate of analysis that includes ³¹P NMR purity to ensure that residual hydrolyzed phosphoric acid derivatives are below acceptable thresholds.

Synthesis of Vitamin E‑Ligated Phospholipid Mediators

In the preparation of DL‑α‑tocopheryl‑phosphorylcholine and related ligated lipid mediators, 2‑bromoethyl dichlorophosphate enables the formation of the 2‑bromoethyl phosphate intermediate in good overall yields (61–67% over three steps), followed by hydrolytic cleavage of the P–Cl bond and amination [3]. The use of this reagent, rather than COP, avoids the ring‑opening complications associated with the cyclic phospholane and simplifies the purification of the amphiphilic final product.

Application
Selection Property
Validation Focus
Scale-up of alkylamido ether phospholipids
Reported multigram yield advantage
Purification simplicity and in vivo study supply
Defined choline phospholipid synthesis
Two-step phosphorylation-amination versatility
NMR fingerprint batch verification
Phosphorylcholine-functionalized monomers
Bromoethyl leaving-group reactivity
³¹P NMR purity and residual acid threshold
Vitamin E-ligated phospholipid mediators
Avoids cyclic phospholane ring-opening complications
Amphiphilic product purification profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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